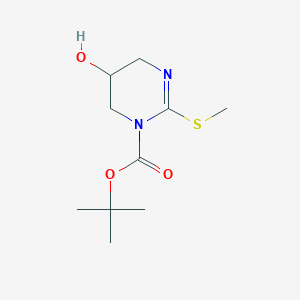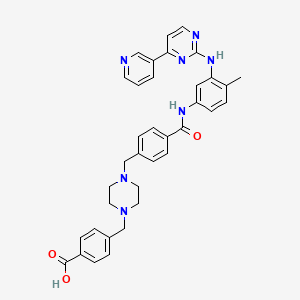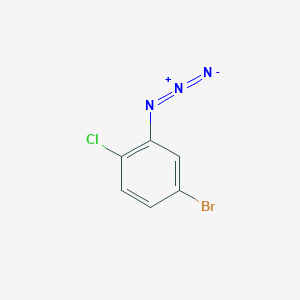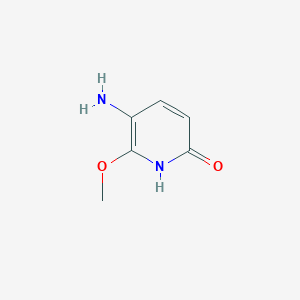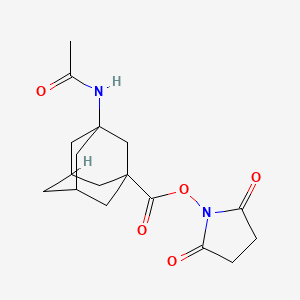
2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,4,5-Trichlorobiphényl-2’,3’,4’,5’,6’-d5 est une forme deutérée du 2,4,5-Trichlorobiphényl, un congénère de biphényle polychloré (PCB). Ce composé est caractérisé par la substitution d'atomes d'hydrogène par du deutérium, qui est un isotope de l'hydrogène. La formule moléculaire du 2,4,5-Trichlorobiphényl-2’,3’,4’,5’,6’-d5 est C12H2D5Cl3, et il est principalement utilisé dans la recherche scientifique en raison de ses propriétés uniques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,4,5-Trichlorobiphényl-2’,3’,4’,5’,6’-d5 implique généralement la chloration du biphényl suivie d'une deutération. Les conditions de réaction comprennent l'utilisation d'agents chlorants tels que le chlore gazeux ou le chlorure de sulfuryle en présence d'un catalyseur tel que le fer ou le chlorure d'aluminium. Le processus de deutération implique l'échange d'atomes d'hydrogène avec du deutérium à l'aide de réactifs deutérés .
Méthodes de production industrielle
La production industrielle de 2,4,5-Trichlorobiphényl-2’,3’,4’,5’,6’-d5 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction afin de garantir un rendement et une pureté élevés. L'utilisation de techniques avancées telles que la chromatographie en phase gazeuse et la spectrométrie de masse est courante pour surveiller le processus de production et garantir la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,4,5-Trichlorobiphényl-2’,3’,4’,5’,6’-d5 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Chlore ou brome en présence d'un catalyseur tel que le chlorure de fer(III).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones de biphényle chlorées, tandis que la réduction peut produire des biphényles déchlorés .
Applications de la recherche scientifique
Le 2,4,5-Trichlorobiphényl-2’,3’,4’,5’,6’-d5 est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : Comme étalon pour des méthodes analytiques telles que la chromatographie en phase gazeuse et la spectrométrie de masse.
Biologie : Dans les études sur l'impact environnemental et les effets biologiques des PCB.
Médecine : Dans la recherche sur les effets toxicologiques des PCB et de leurs métabolites.
Industrie : Comme matériau de référence pour le contrôle qualité dans la production de PCB.
Mécanisme d'action
Le mécanisme d'action du 2,4,5-Trichlorobiphényl-2’,3’,4’,5’,6’-d5 implique son interaction avec les composants cellulaires. Il peut se lier au récepteur des hydrocarbures aromatiques (AhR), conduisant à l'activation de diverses voies de signalisation. Cette interaction peut entraîner l'induction d'enzymes impliquées dans le métabolisme des xénobiotiques, telles que les enzymes du cytochrome P450 .
Applications De Recherche Scientifique
2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is used in various scientific research applications, including:
Chemistry: As a standard for analytical methods like gas chromatography and mass spectrometry.
Biology: In studies of the environmental impact and biological effects of PCBs.
Medicine: In research on the toxicological effects of PCBs and their metabolites.
Industry: As a reference material for quality control in the production of PCBs.
Mécanisme D'action
The mechanism of action of 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes .
Comparaison Avec Des Composés Similaires
Composés similaires
2,4,5-Trichlorobiphényl : La forme non deutérée du composé.
2,4,4’-Trichlorobiphényl : Un congénère de PCB similaire avec des atomes de chlore à différentes positions.
2,2’,5-Trichlorobiphényl : Un autre congénère de PCB avec un schéma de substitution différent.
Unicité
L'unicité du 2,4,5-Trichlorobiphényl-2’,3’,4’,5’,6’-d5 réside dans sa nature deutérée, ce qui le rend utile comme étalon interne en chimie analytique. La présence d'atomes de deutérium permet de différencier le composé de ses homologues non deutérés en analyse par spectrométrie de masse .
Propriétés
Formule moléculaire |
C12H7Cl3 |
|---|---|
Poids moléculaire |
262.6 g/mol |
Nom IUPAC |
1,2,3,4,5-pentadeuterio-6-(2,4,5-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D |
Clé InChI |
VGVIKVCCUATMNG-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2Cl)Cl)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)
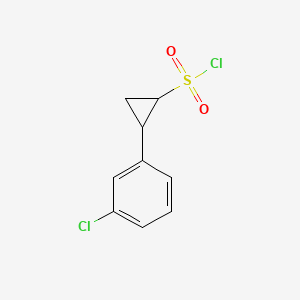
![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
